(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Description
(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a spirocyclic compound featuring a benzofuran moiety substituted with a methoxy group at the 7-position and a 1-oxa-4-thia-8-azaspiro[4.5]decane system.
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-20-13-4-2-3-12-11-14(22-15(12)13)16(19)18-7-5-17(6-8-18)21-9-10-23-17/h2-4,11H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJZNADBOJWKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4(CC3)OCCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the construction of the spirocyclic system. Key steps may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Spirocyclization: The spirocyclic structure can be introduced via reactions such as nucleophilic substitution or cycloaddition.
Functional Group Modifications: Introduction of methoxy and other functional groups through standard organic reactions like methylation or halogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically involved.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Electronic Properties
The table below highlights key structural differences and their implications:
Biological Activity
The compound (7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a synthetic organic molecule that has garnered interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular structure of the compound can be broken down into two significant components:
- 7-Methoxybenzofuran - A benzofuran derivative known for its various biological activities.
- 1-Oxa-4-thia-8-azaspiro[4.5]decan - A spirocyclic structure that contributes to the compound's unique pharmacological profile.
Molecular Formula
The molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Pharmacological Effects
Research indicates that compounds similar to This compound exhibit a range of pharmacological effects:
- Inhibition of Phosphodiesterase (PDE) Enzymes :
- Antioxidant Activity :
-
Antimicrobial Properties :
- Some benzofuran derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in infectious disease management.
The exact mechanisms through which This compound exerts its biological effects are still under investigation, but possible pathways include:
- Modulation of cyclic nucleotide levels through PDE inhibition.
- Interaction with cellular signaling pathways that regulate inflammation and apoptosis.
Case Study 1: PDE Inhibition
A study published in 2000 explored the synthesis and pharmacological profile of 7-methoxybenzofuran derivatives, demonstrating significant inhibition of PDE4 enzymes . The findings suggest that these compounds could serve as effective therapeutic agents for inflammatory diseases.
Case Study 2: Antioxidant Evaluation
Research investigating the antioxidant capacity of benzofuran derivatives indicated that these compounds could scavenge free radicals effectively, thereby reducing oxidative damage in cellular models . This property is particularly relevant for developing neuroprotective agents.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
